molecular formula C10H14O4 B13995862 2-Cyclohexylidenebutanedioic acid CAS No. 3283-27-0

2-Cyclohexylidenebutanedioic acid

Cat. No.: B13995862
CAS No.: 3283-27-0
M. Wt: 198.22 g/mol
InChI Key: OYFNXVPCXAXJGS-UHFFFAOYSA-N
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Description

2-Cyclohexylidenebutanedioic acid is an organic compound with the molecular formula C10H14O4 It is a derivative of butanedioic acid, where one of the hydrogen atoms is replaced by a cyclohexylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylidenebutanedioic acid typically involves the reaction of cyclohexanone with maleic anhydride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylidenebutanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexylidene group to a cyclohexyl group.

    Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions include cyclohexanone derivatives, cyclohexylbutanedioic acid, and various substituted cyclohexylidenebutanedioic acids.

Scientific Research Applications

2-Cyclohexylidenebutanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexylidenebutanedioic acid involves its interaction with specific molecular targets. The cyclohexylidene group can interact with enzymes and receptors, altering their activity. The pathways involved include enzyme inhibition and receptor modulation, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 2-Cyclohexylidenebutanedioic acid.

    Butanedioic acid: The parent compound from which this compound is derived.

    Cyclohexylbutanedioic acid: A reduced form of the compound.

Uniqueness

This compound is unique due to its cyclohexylidene group, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

3283-27-0

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-cyclohexylidenebutanedioic acid

InChI

InChI=1S/C10H14O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H2,(H,11,12)(H,13,14)

InChI Key

OYFNXVPCXAXJGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(CC(=O)O)C(=O)O)CC1

Origin of Product

United States

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